Benzene, 1-bromo-4-(1-hexynyl)-
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Overview
Description
Benzene, 1-bromo-4-(1-hexynyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexynyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-hexyne under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, is prevalent in large-scale synthesis .
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(1-hexynyl)- can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide.
Addition Reactions: The compound can participate in addition reactions, especially with hydrogen in the presence of catalysts like palladium or platinum.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, high temperatures (above 350°C).
Addition Reactions: Hydrogen gas, palladium or platinum catalysts, high pressure.
Major Products:
Substitution: Phenol and diphenyl ether when reacted with sodium hydroxide.
Addition: Cyclohexane when hydrogenated.
Scientific Research Applications
Benzene, 1-bromo-4-(1-hexynyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through nucleophilic substitution and addition reactions. The bromine atom and the hexynyl group provide sites for nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved include the stabilization of negative charges by electron-withdrawing groups, facilitating the reaction process .
Comparison with Similar Compounds
Benzene, 1-hexynyl-: Similar structure but lacks the bromine atom.
Bromobenzene: Contains a bromine atom but lacks the hexynyl group.
Properties
CAS No. |
190649-11-7 |
---|---|
Molecular Formula |
C12H13Br |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-bromo-4-hex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-4H2,1H3 |
InChI Key |
OVADVUVTFXTXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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